Cas no 1015846-08-8 (1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone)

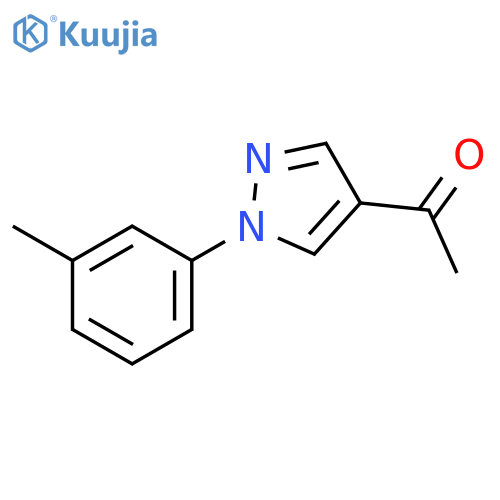

1015846-08-8 structure

商品名:1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone

CAS番号:1015846-08-8

MF:C12H12N2O

メガワット:200.236482620239

MDL:MFCD09055192

CID:1085777

PubChem ID:28063132

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone 化学的及び物理的性質

名前と識別子

-

- 1-(1-(m-Tolyl)-1H-pyrazol-4-yl)ethanone

- 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone(SALTDATA: FREE)

- 1-[1-(3-methylphenyl)pyrazol-4-yl]ethanone

- 1-[1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]ETHANONE

- AG-D-08694

- Ambcb4002412

- CTK3J9962

- MolPort-016-630-835

- Ethanone, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-

- MFCD09055192

- BS-35572

- 1015846-08-8

- DTXSID20650788

- 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one

- 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, AldrichCPR

- AKOS006341307

- SCHEMBL17365305

- 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone

-

- MDL: MFCD09055192

- インチ: InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-8-11(7-13-14)10(2)15/h3-8H,1-2H3

- InChIKey: MIJZNNXCFVFLMM-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1)N2C=C(C=N2)C(=O)C

計算された属性

- せいみつぶんしりょう: 200.09500

- どういたいしつりょう: 200.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 34.9Ų

じっけんとくせい

- PSA: 34.89000

- LogP: 2.38330

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone セキュリティ情報

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB214496-1 g |

1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone; 95% |

1015846-08-8 | 1g |

€95.50 | 2022-03-04 | ||

| abcr | AB214496-5 g |

1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone; 95% |

1015846-08-8 | 5g |

€215.50 | 2022-03-04 | ||

| abcr | AB214496-50g |

1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; . |

1015846-08-8 | 95% | 50g |

€707.90 | 2024-04-21 | |

| abcr | AB214496-1g |

1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; . |

1015846-08-8 | 95% | 1g |

€94.10 | 2024-04-21 | |

| abcr | AB214496-10g |

1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; . |

1015846-08-8 | 95% | 10g |

€269.00 | 2024-04-21 | |

| abcr | AB214496-5g |

1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; . |

1015846-08-8 | 95% | 5g |

€186.30 | 2024-04-21 | |

| 1PlusChem | 1P0005CO-5g |

Ethanone, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]- |

1015846-08-8 | 95% | 5g |

$128.00 | 2025-02-18 | |

| TRC | B400123-50mg |

1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone |

1015846-08-8 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B400123-500mg |

1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone |

1015846-08-8 | 500mg |

$ 80.00 | 2022-06-07 | ||

| TRC | B400123-100mg |

1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone |

1015846-08-8 | 100mg |

$ 65.00 | 2022-06-07 |

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone 関連文献

-

Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

1015846-08-8 (1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone) 関連製品

- 1015846-07-7(1-1-(2-Methylphenyl)-1H-pyrazol-4-ylethanone)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1015846-08-8)1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone

清らかである:99%

はかる:5g

価格 ($):169.0